
4-Ethylmorpholine-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Morpholinecarbonyl chloride, 4-ethyl- is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of morpholine, a heterocyclic amine, and contains a carbonyl chloride functional group. This compound is used in various chemical synthesis processes due to its reactivity and functional versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinecarbonyl chloride, 4-ethyl- typically involves the reaction of 4-ethylmorpholine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and highly reactive gas. The general reaction scheme is as follows: [ \text{4-Ethylmorpholine} + \text{Phosgene} \rightarrow \text{2-Morpholinecarbonyl chloride, 4-ethyl-} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of 2-Morpholinecarbonyl chloride, 4-ethyl- involves large-scale reactors equipped with safety measures to handle phosgene. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Morpholinecarbonyl chloride, 4-ethyl- undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylmorpholine and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form ureas and carbamates.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Condensation Reactions: These reactions are often catalyzed by bases such as triethylamine or pyridine.
Major Products:
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Ureas and Carbamates: Formed by the reaction with amines in condensation reactions.
Applications De Recherche Scientifique
2-Morpholinecarbonyl chloride, 4-ethyl- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the morpholinecarbonyl group into target molecules.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 2-Morpholinecarbonyl chloride, 4-ethyl- involves the reactivity of the carbonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Morpholinecarbonyl chloride: Lacks the ethyl group at the 4-position.
N-Methylmorpholinecarbonyl chloride: Contains a methyl group instead of an ethyl group.
N-Ethylmorpholinecarbonyl chloride: Similar structure but with the ethyl group on the nitrogen atom.
Uniqueness: 2-Morpholinecarbonyl chloride, 4-ethyl- is unique due to the presence of the ethyl group at the 4-position, which can influence its reactivity and the properties of the resulting derivatives. This structural variation can lead to differences in the physical and chemical properties, making it a valuable compound in specific synthetic applications.
Propriétés
Numéro CAS |
679806-51-0 |
|---|---|
Formule moléculaire |
C7H12ClNO2 |
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
4-ethylmorpholine-2-carbonyl chloride |
InChI |
InChI=1S/C7H12ClNO2/c1-2-9-3-4-11-6(5-9)7(8)10/h6H,2-5H2,1H3 |
Clé InChI |
FPXYRPYSQJZAAI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCOC(C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


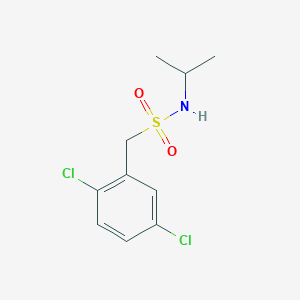
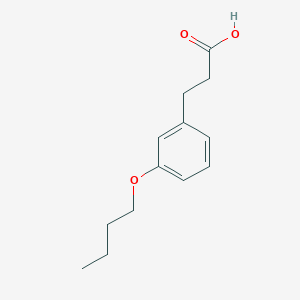
![(Cyclopenta[b]pyran-2-yl)acetaldehyde](/img/structure/B13970468.png)
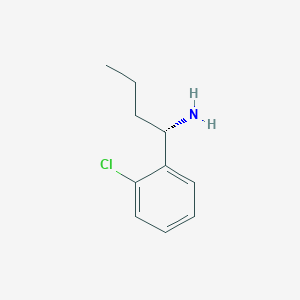

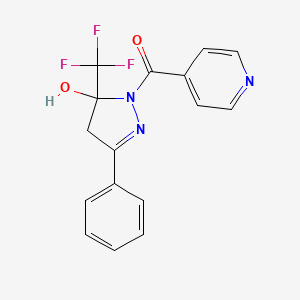

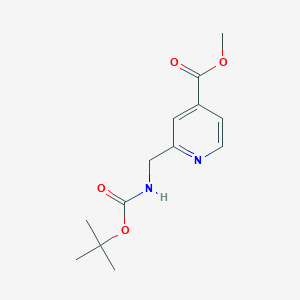
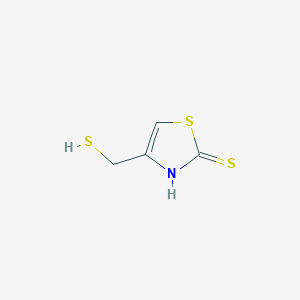


![7-Acetyl-1,2,4,5-tetrahydrobenzo[D]azepine-3-carbaldehyde](/img/structure/B13970517.png)
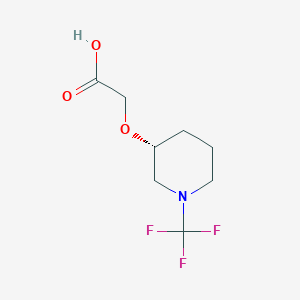
![2-(2-Methylimidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride](/img/structure/B13970541.png)
